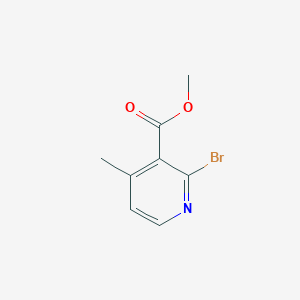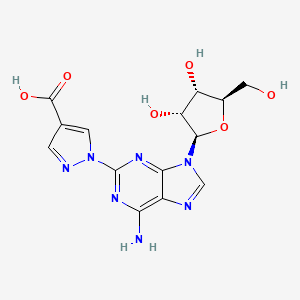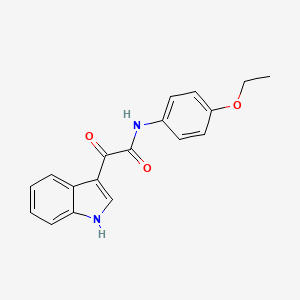
2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid
Descripción general
Descripción
Métodos De Preparación
The synthetic routes for 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid typically involve the bromination of 5-(piperidin-1-ylsulfonyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bromine, nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom and the sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target proteins .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid include:
5-(Piperidin-1-ylsulfonyl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid: Contains a morpholine ring instead of a piperidine ring, which can influence its chemical and biological properties.
2-Bromo-5-(piperazin-1-ylsulfonyl)benzoic acid: Features a piperazine ring, offering different interaction capabilities with biological targets.
The uniqueness of this compound lies in its specific combination of the bromine atom and the piperidine sulfonyl group, which provides distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-bromo-5-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOIFDAVMWXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3259070.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3259083.png)





![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3259118.png)
![N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA](/img/structure/B3259132.png)
![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)
![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)
